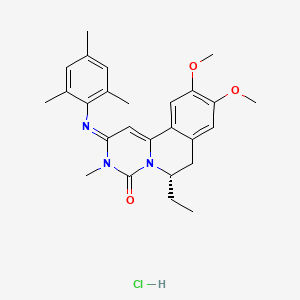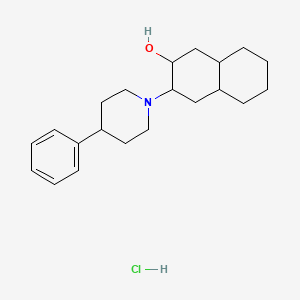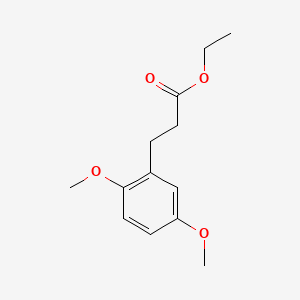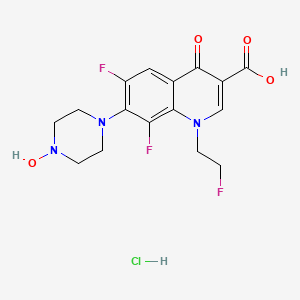
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride is a synthetic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the quinoline ring. Common reagents used in the synthesis include fluorinating agents, piperazine derivatives, and quinoline precursors. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its monohydrochloride form.
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
科学研究应用
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential therapeutic applications in treating infections caused by resistant bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用机制
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with similar antibacterial properties.
Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections.
Moxifloxacin: A broad-spectrum fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxy-1-piperazinyl)-4-oxo-, monohydrochloride is unique due to its specific fluorine substitutions and the presence of the piperazine moiety. These structural features contribute to its distinct antibacterial activity and pharmacokinetic properties.
属性
CAS 编号 |
109142-55-4 |
|---|---|
分子式 |
C16H17ClF3N3O4 |
分子量 |
407.77 g/mol |
IUPAC 名称 |
6,8-difluoro-1-(2-fluoroethyl)-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H16F3N3O4.ClH/c17-1-2-21-8-10(16(24)25)15(23)9-7-11(18)14(12(19)13(9)21)20-3-5-22(26)6-4-20;/h7-8,26H,1-6H2,(H,24,25);1H |
InChI 键 |
YTEHNGDORBZZEE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




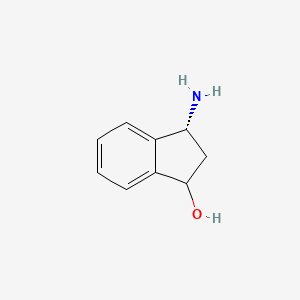

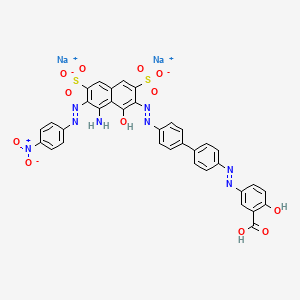
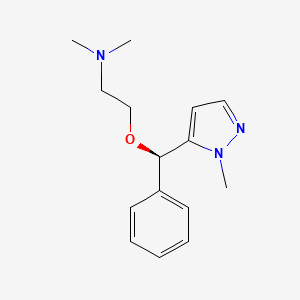
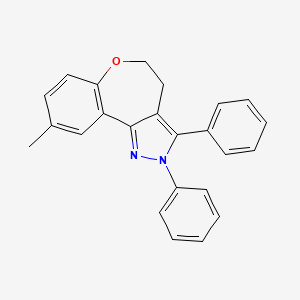
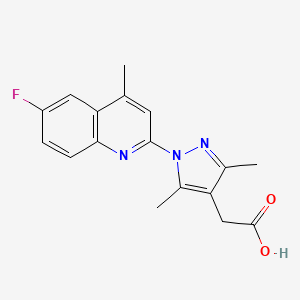
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
